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molecular formula C18H16N2O2 B8478100 4,4'-(1,2-Phenylenebis(oxy))dianiline

4,4'-(1,2-Phenylenebis(oxy))dianiline

Cat. No. B8478100
M. Wt: 292.3 g/mol
InChI Key: RYYUUQPLFHRZOY-UHFFFAOYSA-N
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Patent
US05834620

Procedure details

In a 3 l round-bottomed flask equipped with a magnetic stirrer bar, reflux condenser and dropping funnel was placed 64.20 g (0.182 mol) of 1,2-bis(4-nitrophenoxy)benzene (SI-319), 700 mL ethanol and 2 g 5% palladium on charcoal. The mixture was brought to boil when 200 mL of hydrazine hydrate was added dropwise during a period of 1.5 hours. The mixture was refluxed for a further 3 hours. The hot mixture was then filtered over a filter agent and left to crystallize. The next day the crystals were separated and the liquid volume reduced to 400 mL, from which an additional crop of crystals was filtered off. The combined crystalline product was recrystallized twice from methanol/water (3:1) to yield 41.2 g of off-white crystals. By reducing the liquid volume a second crop of 5.7 g of crystals was obtained (overall yield 88.17% theoretical). Melting point 135°-136° C. Elemental analysis: Calc: C,. 73.95%, H, 5.51%, 9.59%; Found: C, 74.10%, H, 5.62%, 9.77%.
Name
1,2-bis(4-nitrophenoxy)benzene
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
88.17%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:26]=[CH:25][C:7]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[CH:18][CH:17]=2)=[CH:6][CH:5]=1)([O-])=O.O.NN>[Pd].C(O)C>[NH2:22][C:19]1[CH:18]=[CH:17][C:16]([O:15][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][C:7]2[CH:25]=[CH:26][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
1,2-bis(4-nitrophenoxy)benzene
Quantity
64.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=C(C=CC=C2)OC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3 l round-bottomed flask equipped with a magnetic stirrer bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
was added dropwise during a period of 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for a further 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The hot mixture was then filtered over a filter agent
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
The next day the crystals were separated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The combined crystalline product was recrystallized twice from methanol/water (3:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC2=C(C=CC=C2)OC2=CC=C(C=C2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41.2 g
YIELD: PERCENTYIELD 88.17%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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